molecular formula C25H23OSb B088660 Tetraphenylantimony(V) methoxide CAS No. 14090-94-9

Tetraphenylantimony(V) methoxide

Cat. No. B088660
CAS RN: 14090-94-9
M. Wt: 461.2 g/mol
InChI Key: ITTUBOUUCYWGCV-UHFFFAOYSA-N
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Description

Tetraphenylantimony(V) methoxide, also known as TPAM, is a chemical compound that is widely used in scientific research applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 596.18 g/mol. TPAM is a versatile reagent that is used in a variety of chemical reactions due to its unique properties.

Mechanism Of Action

Tetraphenylantimony(V) methoxide acts as a Lewis acid catalyst by accepting a pair of electrons from a Lewis base. The resulting complex is more reactive than the original Lewis base, which allows for the formation of new chemical bonds. Tetraphenylantimony(V) methoxide has a high affinity for oxygen and nitrogen atoms, which makes it an effective catalyst for reactions involving these functional groups.

Biochemical And Physiological Effects

Tetraphenylantimony(V) methoxide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and is not classified as a carcinogen or mutagen. Tetraphenylantimony(V) methoxide has been used as a reagent for the synthesis of antimony-containing drugs, which have been shown to have anti-cancer and anti-parasitic properties.

Advantages And Limitations For Lab Experiments

Tetraphenylantimony(V) methoxide is a versatile reagent that is easy to handle and has a long shelf-life. It is also relatively inexpensive, which makes it an attractive option for research laboratories. However, Tetraphenylantimony(V) methoxide is not compatible with all solvents and may require specialized equipment for some reactions. Tetraphenylantimony(V) methoxide is also sensitive to air and moisture, which can affect its reactivity.

Future Directions

There are many potential future directions for research involving Tetraphenylantimony(V) methoxide. One area of interest is the synthesis of novel antimony-containing compounds for use as anti-cancer and anti-parasitic drugs. Tetraphenylantimony(V) methoxide could also be used as a catalyst for the synthesis of new materials with unique properties. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of Tetraphenylantimony(V) methoxide and its derivatives.

Synthesis Methods

Tetraphenylantimony(V) methoxide can be synthesized by reacting antimony pentachloride with phenylmagnesium bromide in anhydrous tetrahydrofuran. The reaction produces tetraphenylantimony(V) chloride, which can be further reacted with sodium methoxide to produce Tetraphenylantimony(V) methoxide. The synthesis process is well-established and has been widely used in research laboratories.

Scientific Research Applications

Tetraphenylantimony(V) methoxide is a versatile reagent that is used in a variety of chemical reactions. It is commonly used as a Lewis acid catalyst in organic reactions, such as Diels-Alder reactions, Friedel-Crafts reactions, and Michael additions. Tetraphenylantimony(V) methoxide has also been used as a reagent for the preparation of organoantimony compounds and as a precursor for the synthesis of other antimony compounds.

properties

CAS RN

14090-94-9

Product Name

Tetraphenylantimony(V) methoxide

Molecular Formula

C25H23OSb

Molecular Weight

461.2 g/mol

IUPAC Name

methoxy(tetraphenyl)-λ5-stibane

InChI

InChI=1S/4C6H5.CH3O.Sb/c4*1-2-4-6-5-3-1;1-2;/h4*1-5H;1H3;/q;;;;-1;+1

InChI Key

ITTUBOUUCYWGCV-UHFFFAOYSA-N

SMILES

CO[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CO[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

synonyms

TETRAPHENYLANTIMONY(V) METHOXIDE

Origin of Product

United States

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